molecular formula C12H8BrNO2S B1622390 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 955-52-2

2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No. B1622390
CAS RN: 955-52-2
M. Wt: 310.17 g/mol
InChI Key: VEGJCWLQSIOCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Research by Conder et al. (2008) critically reviews the bioaccumulation potential of Perfluorinated Carboxylic Acids (PFCAs), highlighting the environmental persistence and complex bioaccumulation behaviors of such compounds. This could be relevant when considering the environmental fate and potential bioaccumulation concerns for structurally complex compounds like "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Coordination Chemistry

Boča, Jameson, and Linert (2011) review the chemistry and properties of bis-benzimidazole and bis-benzthiazole compounds, which might share some structural or functional similarities with "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid," especially in terms of potential applications in coordination chemistry or as ligands in metal complexes (Boča, Jameson, & Linert, 2011).

Microbial Degradation

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the complexity of degrading environmentally persistent compounds. Insights from this review could inform understanding of the biodegradability or environmental impact of structurally complex compounds like "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (Liu & Avendaño, 2013).

Antimicrobial and Anticancer Potential

Research into various cinnamic acid derivatives has revealed their potential as antimicrobial and anticancer agents. This suggests that compounds with specific functional groups, such as carboxylic acids, might exhibit significant biological activity. These findings may provide a basis for investigating the biological activities of "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

2-(4-bromophenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJCWLQSIOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366647
Record name 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

955-52-2
Record name 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.